molecular formula C6H10O3 B1197145 4-Methyl-2-oxopentanoic acid CAS No. 816-66-0

4-Methyl-2-oxopentanoic acid

Cat. No.: B1197145
CAS No.: 816-66-0
M. Wt: 130.14 g/mol
InChI Key: BKAJNAXTPSGJCU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Methyl-2-oxopentanoic acid is a key intermediate in the catabolism of leucine. It is produced by the transamination of leucine and subsequently undergoes oxidative decarboxylation to form isovaleryl-CoA. This compound interacts with several enzymes, including branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase complex. These interactions are crucial for the proper metabolism of branched-chain amino acids and energy production .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, this compound can modulate the expression of genes related to amino acid metabolism and energy production, thereby impacting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for branched-chain amino acid aminotransferase, facilitating the transfer of amino groups. Furthermore, it can inhibit or activate certain enzymes involved in amino acid metabolism, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can promote normal metabolic function and energy production. At high doses, it may exhibit toxic effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of branched-chain amino acids and the biosynthesis of other metabolites. It interacts with enzymes such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase complex, which are essential for its metabolism. These interactions influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the mitochondria, where it participates in the catabolism of branched-chain amino acids. The specific localization of this compound is crucial for its activity and function, as it ensures its interaction with the appropriate enzymes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Ketoisocaproic acid can be synthesized through the transamination of leucine. The enzyme branched-chain amino acid aminotransferase catalyzes the transfer of the amine group from leucine to alpha-ketoglutarate, forming alpha-Ketoisocaproic acid and glutamate .

Industrial Production Methods: Industrial production of alpha-Ketoisocaproic acid typically involves the fermentation of leucine using specific strains of bacteria or yeast that express the necessary enzymes for the transamination process. The fermentation broth is then processed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-Ketoisocaproic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Ketoisocaproic acid has several scientific research applications:

Comparison with Similar Compounds

  • Alpha-Ketoisovaleric acid
  • Alpha-Ketobutyric acid
  • Alpha-Ketoglutaric acid
  • Alpha-Keto-beta-methylvaleric acid

Comparison: Alpha-Ketoisocaproic acid is unique due to its specific role in leucine metabolism. While other alpha-keto acids are involved in different metabolic pathways, alpha-Ketoisocaproic acid is specifically linked to the degradation of leucine and the production of isovaleryl-CoA. This specificity makes it a critical compound in studies related to leucine metabolism and its associated biological effects .

Properties

IUPAC Name

4-methyl-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAJNAXTPSGJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4502-00-5 (hydrochloride salt), 51828-95-6 (calcium salt)
Record name alpha-Ketoisocaproic acid
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DSSTOX Substance ID

DTXSID6061157
Record name alpha-Ketoisocaproic acid
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Molecular Weight

130.14 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid, Pale yellow liquid; fruity aroma
Record name Ketoleucine
Source Human Metabolome Database (HMDB)
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Record name 4-Methyl-2-oxopentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

32 mg/mL, Soluble in water, Soluble (in ethanol)
Record name Ketoleucine
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Record name 4-Methyl-2-oxopentanoic acid
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Density

1.053-1.058
Record name 4-Methyl-2-oxopentanoic acid
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CAS No.

816-66-0
Record name 4-Methyl-2-oxovaleric acid
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Record name alpha-Ketoisocaproic acid
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Record name alpha-Ketoisocaproic acid
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Record name Pentanoic acid, 4-methyl-2-oxo-
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Record name 4-methyl-2-oxovaleric acid
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Record name .ALPHA.-KETOISOCAPROIC ACID
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Record name Ketoleucine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

8 - 10 °C
Record name Ketoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 500 ml Erlenmeyer flask provided with a baffle and containing 90 ml of medium A was inoculated with Bacillus freudenreichii NRS-137KH20B (FERM-P No. 3169, ATCC 31301) from a slant culture. The incubation was carried out for 24 hours under the conditions described in Example 1. Thereafter, 3.17 g of sodium DL-2-hydroxy-4-methylvalerate were added and the fermentation was continued for 82 hours. The substrate remaining in the fermentation broth contained 15.2 mg/ml of free L-hydroxyacid (optical purity: 100%). The thus-obtained fermentation broth was then treated in an analogous manner to that described in Example 1 and there were obtained 1.18 g of crystalline L-2-hydroxy-4-methylvaleric acid of melting point 79.1° C. [[α]D25 =-26.8° (c=2 in 1-N sodium hydroxide)] and 0.7 g of 4-methyl-2-oxovaleric acid of boiling point 65°-75° C./10 mmHg.
[Compound]
Name
1-N
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[Compound]
Name
NRS-137KH20B
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3.17 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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